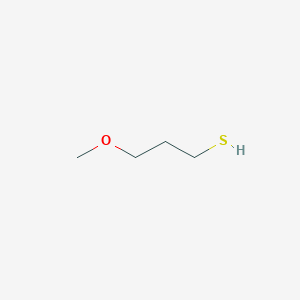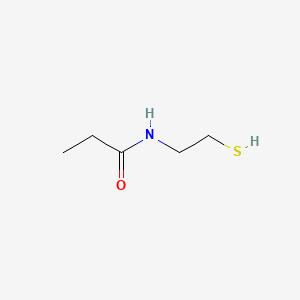
(3-Hydroxypropyl)trimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Hydroxypropyl)trimethylammonium chloride” is a chemical compound with the molecular formula C6H16ClNO . It is also known as 3-Hydroxy-N,N,N-trimethyl-1-propanaminium chloride . This compound is used as a reactive cationic reagent and can be used to prepare cationic cellulose, dye fixatives, antistatic agents, and more .
Synthesis Analysis
The synthesis of “this compound” involves the use of a strong base to convert Quat 188 to its epoxide form: 2,3-epoxypropyl-trimethylammonium chloride . In a reaction vessel, a certain amount of concentrated hydrochloric acid is added, followed by the addition of a trimethylamine aqueous solution under stirring. The reaction temperature is controlled not to exceed 30°C .Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 153.650 Da, and the monoisotopic mass is 153.092041 Da .Chemical Reactions Analysis
An equivalent amount of a strong base will convert Quat 188 to its epoxide form: 2,3-epoxypropyl-trimethylammonium chloride. This occurs quite readily and is the basis for most of the commercially important reactions .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature. It has a density of 1.154 g/mL at 25 °C and a refractive index (n20/D) of 1.4541 . The compound is soluble in water and 2-propanol .Mécanisme D'action
The mechanism of action of “(3-Hydroxypropyl)trimethylammonium chloride” is primarily due to its cationic nature. It can be used as a cation-generating agent for cellulose cationization by exhaustion method . It has also been used to synthesize cationic glycogen (Cat Gly) and as a quaternizing agent for quaternization of N-aryl chitosan derivatives .
Safety and Hazards
Propriétés
Numéro CAS |
6701-82-2 |
|---|---|
Formule moléculaire |
C6H16ClNO |
Poids moléculaire |
153.65 g/mol |
Nom IUPAC |
3-hydroxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO.ClH/c1-7(2,3)5-4-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
VFKZECOCJCGZQK-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCO.[Cl-] |
SMILES canonique |
C[N+](C)(C)CCCO.[Cl-] |
Numéros CAS associés |
10238-59-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Diphenylmethyl)sulfonyl]-3-methylbenzene](/img/structure/B3192906.png)


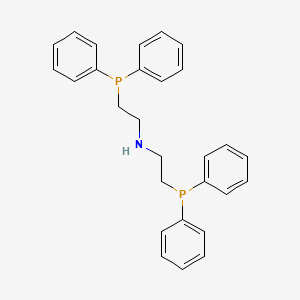
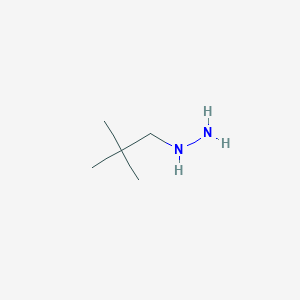
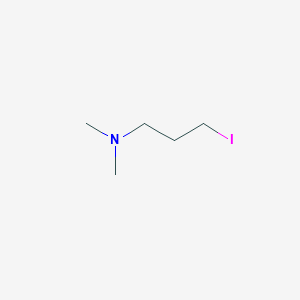
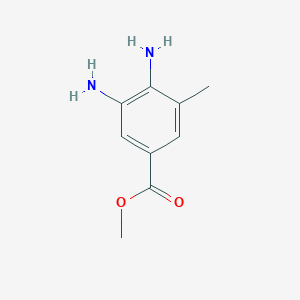


![9-Thiabicyclo[3.3.1]nonan-3-one](/img/structure/B3192991.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B3192992.png)
